molecular formula C19H19Cl2F2N3O3S2 B2731384 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1216445-85-0

2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

Cat. No. B2731384
CAS RN: 1216445-85-0
M. Wt: 510.4
InChI Key: DTJDBPZNWWMRHV-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2F2N3O3S2 and its molecular weight is 510.4. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel derivatives have been synthesized using carbodiimide condensation catalysis, highlighting methods for preparing compounds with complex structures, including those with sulfonyl, fluorobenzothiazole, and dimethylamino groups. This approach is instrumental in the design and synthesis of new molecules with potential therapeutic applications (P. Yu et al., 2014).

  • Structural Elucidation : Techniques such as IR, 1H NMR, and elemental analyses play a crucial role in confirming the structure of synthesized compounds, including intermediates. These methods ensure accurate identification of target molecules and help in understanding their chemical properties (K. Ohkata et al., 1985).

Pharmacological Evaluation

  • Antibacterial and Anti-enzymatic Potential : Compounds containing chlorophenylsulfonyl and oxadiazole groups have been evaluated for their antibacterial and anti-enzymatic activities. This research indicates the potential of such compounds to inhibit bacterial growth and enzymatic processes, which can be crucial for developing new antibiotics or anti-inflammatory drugs (K. Nafeesa et al., 2017).

Chemical Properties and Reactions

  • Chemical Reactions and Intermediates : Studies have elucidated the reactions and intermediates involved in the synthesis of complex molecules, providing insights into the mechanisms and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Zhan Feilong, 2011).

Applications in Material Science

  • Luminescence and Electronic Properties : The synthesis and study of compounds with sulfonyl and oxazolyl groups have contributed to understanding their spectral, luminescence, and electronic properties. Such insights are valuable for developing new materials with specific optical or electronic functions (I. A. Fedyunyaeva et al., 1993).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3S2.ClH/c1-24(2)7-8-25(19-23-18-15(22)9-13(21)10-16(18)29-19)17(26)11-30(27,28)14-5-3-12(20)4-6-14;/h3-6,9-10H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDBPZNWWMRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

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